![molecular formula C18H20N2O2S B4886663 N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in biochemical and physiological processes. N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been found to inhibit the activity of various proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have anti-cancer properties, making it a promising candidate for cancer research.
Advantages and Limitations for Lab Experiments
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it a reliable tool for research. Additionally, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to have low toxicity, making it safe for use in various research studies. However, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide.
Future Directions
There are several future directions for research on N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide. Additionally, more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide and its potential applications in various fields, including cancer research. Finally, more research is needed to explore the potential limitations and safety concerns associated with the use of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments.
Conclusion
In conclusion, N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for various research studies. While more research is needed to fully understand the mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide and its potential limitations, this compound has the potential to make significant contributions to various fields of research.
Scientific Research Applications
N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications, including as a tool for studying the effects of various biochemical and physiological processes. N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been used in various research studies, including studies on the effects of oxidative stress, inflammation, and apoptosis.
properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-12-22-16-10-6-14(7-11-16)17(21)20-18(23)19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJRMINKPHXEOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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